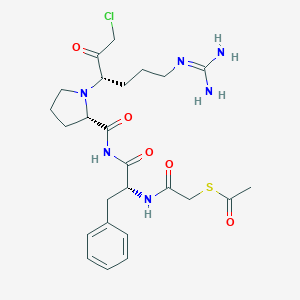
2-Nitroquinoxaline
Overview
Description
2-Nitroquinoxaline is a chemical compound with the molecular formula C8H5N3O2. It is an organic compound that has been extensively studied for its potential applications in scientific research. This chemical compound is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. In
Mechanism of Action
The mechanism of action of 2-Nitroquinoxaline involves its ability to bind to the glycine site of the 2-Nitroquinoxaline receptor. This binding prevents the binding of glycine to the receptor, which is necessary for the activation of the receptor by glutamate. As a result, the activity of the 2-Nitroquinoxaline receptor is inhibited, which leads to a decrease in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Nitroquinoxaline are primarily related to its ability to inhibit the activity of the 2-Nitroquinoxaline receptor. This inhibition leads to a decrease in neuronal excitability and synaptic transmission, which can have a range of effects depending on the specific experimental conditions. For example, in studies of LTP, 2-Nitroquinoxaline has been shown to block the induction of LTP, which suggests that the 2-Nitroquinoxaline receptor is necessary for this process.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Nitroquinoxaline in lab experiments is its potency as an 2-Nitroquinoxaline receptor antagonist. This potency allows for the selective inhibition of 2-Nitroquinoxaline receptor activity, which can be useful for studying the specific roles of this receptor in various experimental contexts. Additionally, 2-Nitroquinoxaline has a relatively low molecular weight, which makes it easy to handle and administer in experimental settings.
One of the limitations of using 2-Nitroquinoxaline in lab experiments is its potential for off-target effects. While 2-Nitroquinoxaline is a selective 2-Nitroquinoxaline receptor antagonist, it can also interact with other receptors and ion channels in the brain, which can complicate the interpretation of experimental results. Additionally, the use of 2-Nitroquinoxaline in animal models can be challenging due to its low solubility in water and other physiological fluids.
Future Directions
There are several potential future directions for the study of 2-Nitroquinoxaline. One area of research could focus on the development of more selective 2-Nitroquinoxaline receptor antagonists that have fewer off-target effects. Additionally, the use of 2-Nitroquinoxaline in combination with other compounds could be explored to investigate the interactions between different signaling pathways in the brain. Finally, the potential therapeutic applications of 2-Nitroquinoxaline could be investigated, particularly in the context of neurological disorders that involve 2-Nitroquinoxaline receptor dysfunction.
Conclusion
In conclusion, 2-Nitroquinoxaline is a valuable tool for studying the role of the 2-Nitroquinoxaline receptor in synaptic plasticity, learning, and memory processes. Its potency as an 2-Nitroquinoxaline receptor antagonist makes it a valuable tool for selective inhibition of this receptor in experimental settings. However, its potential for off-target effects and low solubility can complicate its use in animal models. Future research on 2-Nitroquinoxaline could focus on the development of more selective 2-Nitroquinoxaline receptor antagonists and the investigation of its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Nitroquinoxaline involves the reaction between o-phenylenediamine and nitric acid. The reaction takes place in the presence of concentrated sulfuric acid and produces 2-Nitroquinoxaline as a yellow crystalline solid. The yield of the reaction is typically around 50-60%.
Scientific Research Applications
2-Nitroquinoxaline has been extensively studied for its potential applications in scientific research. It is a potent antagonist of the 2-Nitroquinoxaline receptor, which makes it a valuable tool for studying the role of this receptor in synaptic plasticity, learning, and memory processes. Additionally, 2-Nitroquinoxaline has been used to study the effects of 2-Nitroquinoxaline receptor antagonists on neuronal excitability, synaptic transmission, and long-term potentiation (LTP).
properties
IUPAC Name |
2-nitroquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)8-5-9-6-3-1-2-4-7(6)10-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYNLLHFNBENFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555752 | |
| Record name | 2-Nitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitroquinoxaline | |
CAS RN |
117764-57-5 | |
| Record name | 2-Nitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)


![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)









